molecular formula C11H8N2O2 B11901524 3-Formyl-5-methoxy-1H-indole-2-carbonitrile CAS No. 62542-48-7

3-Formyl-5-methoxy-1H-indole-2-carbonitrile

Cat. No.: B11901524
CAS No.: 62542-48-7
M. Wt: 200.19 g/mol
InChI Key: TXILGILQYFTIDK-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxy-1H-indole-2-carbonitrile (CAS 62542-48-7) is an indole-based chemical building block with the molecular formula C11H8N2O2 and a molecular weight of 200.19 . This compound features a formyl group, a methoxy group, and a nitrile group on its indole core, making it a versatile intermediate for synthesizing more complex molecules in medicinal and organic chemistry research . As a key synthetic precursor, it can be used to create various derivatives, such as carboxylic acids and esters, for pharmaceutical research and development. The product requires cold-chain transportation to ensure stability . This chemical is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE) should be worn, and safe laboratory practices must be followed.

Properties

CAS No.

62542-48-7

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-formyl-5-methoxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C11H8N2O2/c1-15-7-2-3-10-8(4-7)9(6-14)11(5-12)13-10/h2-4,6,13H,1H3

InChI Key

TXILGILQYFTIDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-methoxy-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: 3-Carboxy-5-methoxy-1H-indole-2-carbonitrile.

    Reduction: 3-Formyl-5-methoxy-1H-indole-2-amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 3-Formyl-5-methoxy-1H-indole-2-carbonitrile

The synthesis of 3-formyl-5-methoxy-1H-indole-2-carbonitrile typically involves multi-step processes that can include the use of reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The compound can also be synthesized through nucleophilic substitution reactions involving sodium methoxide or other nucleophiles. Optimizing these synthetic routes is crucial for achieving high yields and purity, particularly for industrial applications.

Biological Properties

Research indicates that 3-formyl-5-methoxy-1H-indole-2-carbonitrile exhibits a wide range of biological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by interacting with specific cellular pathways and enzymes involved in tumor growth and proliferation.
  • Antimicrobial Properties : Studies suggest that this indole derivative possesses antimicrobial properties, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : It has been identified as a reactant in synthesizing inhibitors for various enzymes, including tryptophan dioxygenase, which is linked to cancer immunomodulation .

Applications in Pharmaceuticals

The unique structural features of 3-formyl-5-methoxy-1H-indole-2-carbonitrile make it suitable for various pharmaceutical applications:

Application AreaDescription
Anticancer Agents Used as a precursor in the synthesis of compounds that inhibit cancer cell proliferation.
Antimicrobial Agents Potentially effective against a range of bacterial infections, contributing to antibiotic development.
Enzyme Inhibitors Reactant for synthesizing selective inhibitors targeting specific enzymes related to diseases.
Neuropharmacology Investigated for its role in developing selective serotonin reuptake inhibitors (SSRIs) for depression treatment .

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of indole derivatives, including 3-formyl-5-methoxy-1H-indole-2-carbonitrile, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 3-Formyl-5-methoxy-1H-indole-2-carbonitrile depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The formyl and carbonitrile groups can interact with active sites of enzymes, leading to inhibition of their activity. The methoxy group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Positions and Functional Groups

The table below highlights key structural differences among 3-formyl-5-methoxy-1H-indole-2-carbonitrile and related compounds:

Compound Name Substituents (Positions) Functional Groups Key Features Reference
3-Formyl-5-methoxy-1H-indole-2-carbonitrile -CHO (C3), -OCH₃ (C5), -CN (C2) Formyl, methoxy, carbonitrile High reactivity for derivatization
5-Methyl-3-phenyl-1H-indole-2-carbonitrile -CH₃ (C5), -Ph (C3), -CN (C2) Methyl, phenyl, carbonitrile Stabilized by aromatic phenyl group
5-Fluoro-1H-indole-2-carbonitrile -F (C5), -CN (C2) Fluoro, carbonitrile Enhanced electronegativity
Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate -CHO (C3), -OCH₃ (C5), -COOCH₃ (C2) Formyl, methoxy, carboxylate Ester group improves solubility
3-Formyl-1-tosyl-1H-indole-5-carbonitrile -CHO (C3), -Ts (C1), -CN (C5) Formyl, tosyl, carbonitrile Tosyl group enhances stability
Key Observations:
  • Electron-Withdrawing Effects : The -CN group at C2 in the target compound and analogs like 5-fluoro-1H-indole-2-carbonitrile enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions .
  • Methoxy vs. Halogen Substitutions : The -OCH₃ group at C5 in the target compound donates electron density via resonance, contrasting with the electron-withdrawing -F group in 5-fluoro derivatives .
  • Steric and Solubility Considerations : The carboxylate group in methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate improves aqueous solubility compared to the -CN group in the target compound .

Physicochemical Properties

  • Melting Points: 5-Methyl-3-phenyl analog: 168°C . Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: Not reported, but ester derivatives typically exhibit lower melting points than nitriles due to reduced crystallinity .
  • Spectroscopic Data :
    • IR: -CN stretching at ~2190 cm⁻¹ (common in nitriles) .
    • NMR: Methoxy protons resonate at δ ~3.8–4.0 ppm, while formyl protons appear as sharp singlets at δ ~9.5–10.0 ppm .

Biological Activity

3-Formyl-5-methoxy-1H-indole-2-carbonitrile is an indole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential anticancer, antimicrobial, and anti-inflammatory properties, making it a subject of significant research interest.

Chemical Structure and Properties

The structural formula of 3-formyl-5-methoxy-1H-indole-2-carbonitrile includes a formyl group (-CHO), a methoxy group (-OCH₃), and a carbonitrile group (-CN) attached to the indole ring. These functional groups contribute to its unique reactivity and biological activity.

Anticancer Activity

Research has demonstrated that 3-formyl-5-methoxy-1H-indole-2-carbonitrile possesses notable anticancer properties. It inhibits cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for preventing tumor growth.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle, leading to halted progression in cancerous cells.

A study highlighted that this compound exhibited significant cytotoxic effects against several cancer cell lines, with IC₅₀ values indicating effective concentrations required to inhibit cell viability.

Antimicrobial Activity

3-Formyl-5-methoxy-1H-indole-2-carbonitrile also demonstrates antimicrobial properties. In vitro studies have assessed its effectiveness against various pathogens, revealing:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising antimicrobial activity with MIC values comparable to standard antibiotics.
  • Biofilm Inhibition : It effectively reduced biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for treating biofilm-associated infections .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory pathways. Research indicates that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
AntimicrobialInhibition of bacterial growth, biofilm formation
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Efficacy

In a controlled study, 3-formyl-5-methoxy-1H-indole-2-carbonitrile was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple types of cancer cells, with the most significant effects observed at higher concentrations. Apoptotic markers were evaluated using flow cytometry, confirming the compound's ability to induce apoptosis effectively.

Case Study: Antimicrobial Assessment

A series of tests were conducted to evaluate the antimicrobial efficacy of 3-formyl-5-methoxy-1H-indole-2-carbonitrile against Gram-positive and Gram-negative bacteria. The compound exhibited strong inhibition zones in agar diffusion assays, with MIC values ranging from 0.5 to 2 μg/mL against E. coli and S. aureus. Furthermore, it displayed synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Formyl-5-methoxy-1H-indole-2-carbonitrile?

  • Methodology : The compound can be synthesized via condensation reactions using 3-formyl-indole precursors. For example, derivatives of 3-formyl-1H-indole-2-carboxylic acid are reacted with aminothiazolones or thioureas under reflux in acetic acid with sodium acetate as a catalyst. This method is adapted from protocols used for structurally similar indole derivatives .
  • Key Conditions :

ReagentsSolventTemperatureTimeYield (Typical)
Aminothiazolones, acetic acidAcetic acidReflux (~118°C)3–5 hNot specified, but crystalline precipitates are isolated via filtration and recrystallization

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Analytical Methods :

  • NMR Spectroscopy : For confirming the presence of formyl (aldehyde), methoxy, and carbonitrile groups. 1H and 13C NMR are critical for structural elucidation.
  • IR Spectroscopy : To identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • HPLC/Purity Analysis : To assess compound purity, especially after recrystallization .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Strategies :

  • Stoichiometric Adjustments : Use a 10% excess of the aldehyde precursor (e.g., 3-formyl-indole derivatives) to drive condensation reactions to completion .
  • Solvent Optimization : Replace acetic acid with mixed solvents (e.g., DMF/acetic acid) during recrystallization to improve crystal quality and yield .
  • Catalysis : Explore alternative catalysts (e.g., p-toluenesulfonic acid) to reduce reaction time while maintaining regioselectivity .

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Approach :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments, high-resolution mass spectrometry for molecular formula confirmation) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm substituent positions .

Q. What are the key applications of this compound in designing bioactive molecules?

  • Functionalization Pathways :

  • Thiazole Hybrids : React the formyl group with aminothiazoles to create Schiff base derivatives with potential antimicrobial or anticancer activity .
  • Cyano Group Modifications : Use the carbonitrile moiety for nucleophilic substitution to introduce heterocyclic or alkylamine side chains .
    • Biological Screening : Prioritize derivatives for in vitro assays (e.g., kinase inhibition, cytotoxicity) based on electronic and steric properties predicted by computational models .

Data Contradiction Analysis

Q. How to address inconsistent melting points or spectral purity in batch syntheses?

  • Troubleshooting :

  • Purification Protocols : Use gradient recrystallization (e.g., DMF/water) to remove byproducts. Reanalyze purified batches via HPLC to confirm consistency .
  • Reagent Quality : Ensure sodium acetate and acetic acid are anhydrous to prevent side reactions (e.g., hydrolysis of the carbonitrile group) .

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